Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate
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Overview
Description
Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines multiple rings, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave irradiation and avoiding catalysts, can be applied to scale up the synthesis process. This approach ensures high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications as a CDK2 inhibitor, targeting tumor cells selectively.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring structure, used in medicinal chemistry.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: A related compound with applications in pharmacology and material sciences.
Uniqueness
Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate stands out due to its unique combination of rings and functional groups, which contribute to its potent biological activities and versatility in various applications. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 11-(2-methoxyethyl)-10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C19H17N5O4/c1-27-9-8-23-11-14(18(26)28-2)15-13(17(23)25)10-20-19-21-16(22-24(15)19)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
FCNOFKAAXGALJE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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